molecular formula C24H22N2O5 B2419356 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide CAS No. 921890-50-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2419356
CAS RN: 921890-50-8
M. Wt: 418.449
InChI Key: FWOIARXQXSILDR-UHFFFAOYSA-N
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Description

“N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide” is a chemical compound with the molecular formula C22H17IN2O3 . It’s a derivative of dibenzo[b,f][1,4]oxazepin .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a dibenzo[b,f][1,4]oxazepin core with various substitutions . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Scientific Research Applications

Synthetic Chemistry and Biological Activity

Research in synthetic chemistry often explores the development of novel compounds with potential therapeutic applications. For instance, studies on the synthesis of benzazoles and guanidinobenzazoles highlight efforts to create compounds with a variety of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects (Rosales-Hernández et al., 2022). These synthetic pathways provide insights into how complex molecules, possibly including those similar to the specified compound, can be engineered for specific biological interactions.

Antioxidant Capacity and Mechanisms

The study of antioxidants is another area where compounds with specific structural features are analyzed for their capacity to mitigate oxidative stress. For example, the ABTS/PP decolorization assay is a method used to assess the antioxidant capacity of various compounds, revealing the complex mechanisms through which these substances interact with free radicals (Ilyasov et al., 2020). Understanding these mechanisms can guide the development of compounds with enhanced antioxidant properties.

Pharmacological Applications

In the realm of pharmacology, extensive research focuses on the therapeutic potential of various compounds across a wide range of conditions. For example, oxcarbazepine, a compound used in the treatment of epilepsy, showcases how modifications to molecular structure can result in different pharmacokinetic and pharmacodynamic properties compared to related drugs (Grant & Faulds, 1992). This example illustrates the ongoing efforts to optimize drug profiles for better clinical outcomes.

Novel Drug Synthesis and Impurities

The synthesis of new drugs, including the study of their impurities, is critical for developing safer and more effective treatments. Research on omeprazole and its impurities provides an example of how understanding the chemical synthesis and potential impurities of pharmaceuticals is essential for ensuring their safety and efficacy (Saini et al., 2019).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-4-26-19-7-5-6-8-21(19)31-20-12-9-15(13-18(20)24(26)28)25-23(27)17-11-10-16(29-2)14-22(17)30-3/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOIARXQXSILDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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